2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a complex organic compound belonging to the class of triazolopyrimidines. It is characterized by a unique structure that includes a triazole moiety fused with a pyrimidine ring. This compound is primarily utilized in research settings for its potential biological activities, including antimicrobial and anticancer properties. The compound is cataloged under the CAS number 892476-61-8 and has a molecular formula of C18H14N6O2, with a molecular weight of 346.35 g/mol.
The compound is classified as a small molecule and is part of the larger group of organic compounds known as n-benzylbenzamides. Its synthesis and characterization are significant in medicinal chemistry due to its potential therapeutic applications. The compound is available from various chemical suppliers for research purposes only, emphasizing its non-therapeutic status in current applications .
The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions that include:
Technical details regarding reaction conditions, such as temperature, pressure, and solvent systems, are critical for optimizing yields and purity during synthesis .
The molecular structure of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide can be represented using various structural formulas:
InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25)This representation indicates the connectivity of atoms within the molecule. The compound features a phenyl group attached to a triazole ring that is further fused to a pyrimidine structure with an acetamide substituent.
| Feature | Description |
|---|---|
| Molecular Formula | C18H14N6O2 |
| Molecular Weight | 346.35 g/mol |
| CAS Number | 892476-61-8 |
| IUPAC Name | 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-(p-tolyl)acetamide |
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
The mechanism of action for 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is not fully elucidated but is believed to involve:
Research indicates that these interactions may lead to antimicrobial and anticancer effects by disrupting cellular processes essential for pathogen survival or tumor growth.
The physical properties of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically a solid |
The chemical properties encompass stability under various conditions (e.g., pH levels), reactivity with other compounds (e.g., acids/bases), and potential degradation pathways.
This compound has potential applications in several scientific domains:
The ongoing research into compounds like 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin) highlights their significance in advancing drug discovery and development efforts across various therapeutic areas .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: